

Spectroscopic and Structural Elucidation of 2-Amino-4-phenylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-phenylthiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound **2-amino-4-phenylthiazole**, a crucial scaffold in medicinal chemistry. The document presents its characteristic Fourier-transform infrared (FTIR), proton nuclear magnetic resonance (^1H NMR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition. This guide is intended to serve as a comprehensive resource for researchers in drug discovery and organic synthesis.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-amino-4-phenylthiazole**, with quantitative data presented in tabular format for clarity and ease of reference.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **2-amino-4-phenylthiazole** reveals characteristic vibrational frequencies corresponding to its distinct functional groups. The data presented in Table 1 were obtained from a solid sample using the KBr pellet method.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3420, 3210	Strong	N-H stretching (asymmetric and symmetric) of the primary amine
3130	Medium	C-H stretching (aromatic)
2905, 2845	Weak	C-H stretching (aliphatic - from potential trace impurities or overtones)
1575	Strong	C=N stretching (thiazole ring)
1520	Strong	N-H bending (scissoring) of the primary amine
1470, 1430	Medium	C=C stretching (aromatic ring)
1345	Medium	C-N stretching
1210	Medium	C-H in-plane bending (aromatic)
1075	Medium	Ring vibration (thiazole)
910, 840	Weak	C-H out-of-plane bending (aromatic)
770	Strong	C-H out-of-plane bending (monosubstituted benzene)

Table 1: FTIR Peak Assignments for **2-Amino-4-phenylthiazole**[\[1\]](#)

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of **2-amino-4-phenylthiazole** provides detailed information about the chemical environment of its protons. The spectrum is typically recorded in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.82	Multiplet	2H	Aromatic protons (ortho to the thiazole ring)
~7.51	Multiplet	3H	Aromatic protons (meta and para)
~6.89	Singlet	1H	Thiazole ring proton (C5-H)
~5.97	Singlet (broad)	2H	Amine protons (-NH ₂)

Table 2: ¹H NMR Data for **2-Amino-4-phenylthiazole** in CDCl₃[\[1\]](#)

Note: The chemical shift of the amine protons can vary depending on the solvent and concentration and may exchange with D₂O.

Mass Spectrometry (MS)

Mass spectrometry of **2-amino-4-phenylthiazole** confirms its molecular weight and can provide insights into its fragmentation pattern under ionization.

Parameter	Value
Molecular Formula	C ₉ H ₈ N ₂ S
Molecular Weight	176.24 g/mol
Exact Mass	176.0408 g/mol
Major Fragment Ions (m/z)	176 (M ⁺), 134, 106

Table 3: Mass Spectrometry Data for **2-Amino-4-phenylthiazole**

The molecular ion peak (M⁺) is observed at m/z 176. Common fragmentation patterns can lead to the loss of substructures, providing evidence for the compound's architecture.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

FTIR Spectroscopy of a Solid Sample (KBr Pellet Method)

- **Sample Preparation:** A small amount of **2-amino-4-phenylthiazole** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- **Pellet Formation:** The homogenous mixture is then transferred to a pellet press, and pressure is applied to form a thin, transparent pellet.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a blank KBr pellet is typically recorded first and subtracted from the sample spectrum.

¹H NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **2-amino-4-phenylthiazole** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
- **Homogenization:** The sample is gently agitated to ensure complete dissolution.
- **Data Acquisition:** The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired. The data is then processed, which includes Fourier transformation, phase correction, and baseline correction.

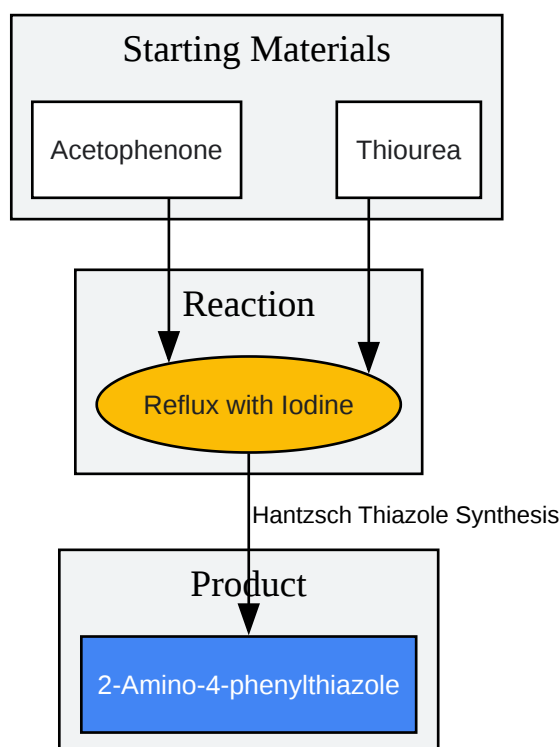
Electrospray Ionization Mass Spectrometry (ESI-MS)

- **Sample Preparation:** A dilute solution of **2-amino-4-phenylthiazole** is prepared in a suitable volatile solvent, such as methanol or acetonitrile, often with a small amount of an acid (e.g., formic acid) to promote protonation.
- **Infusion:** The solution is infused into the ESI source at a constant flow rate.

- Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
- Detection: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z), and detected.

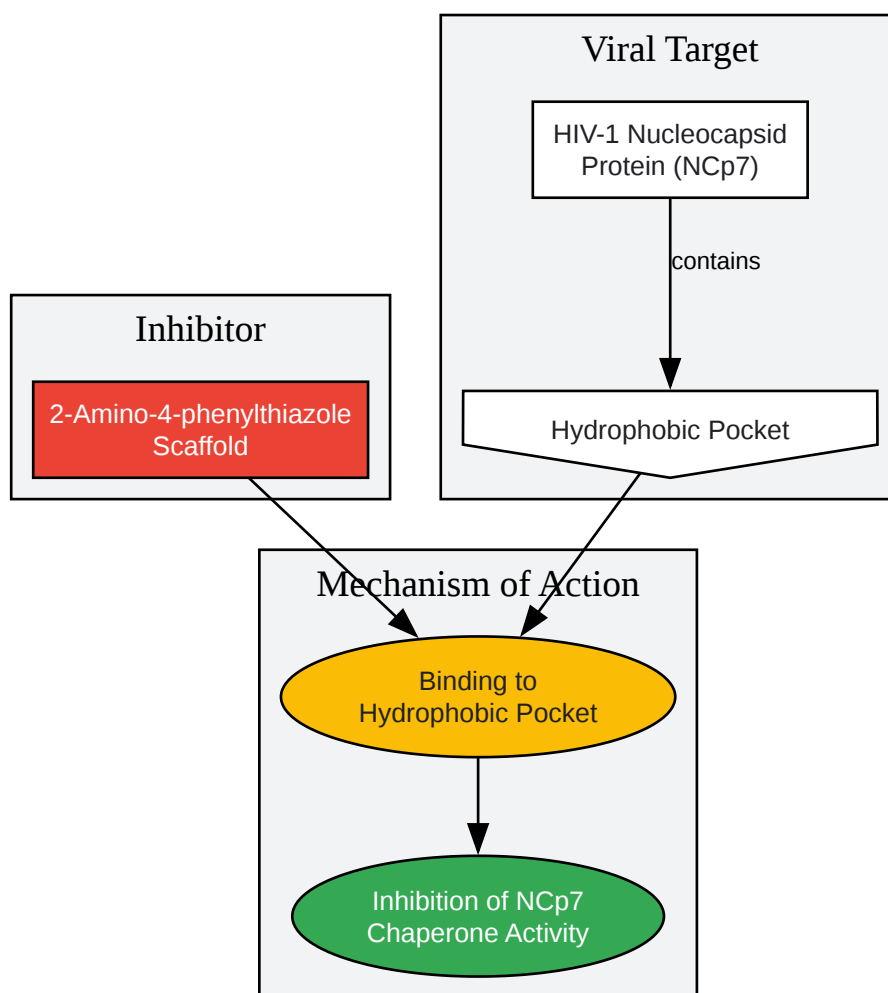
Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships involving **2-amino-4-phenylthiazole**.



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Synthesis of **2-Amino-4-phenylthiazole**.



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References

- 1. nanobioletters.com [nanobioletters.com]
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